2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
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Overview
Description
2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with fluorine atoms and a sulfonyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzamide Group: The final step is the coupling of the sulfonylated pyrrole with 2-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzamide and phenyl rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of sulfonyl groups to sulfides.
Substitution: Introduction of various functional groups at the fluorine-substituted positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s fluorinated and sulfonylated structure may exhibit interesting interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine
Medicinally, the compound could be explored for its potential as a pharmaceutical agent. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atoms could enhance binding affinity through hydrogen bonding or van der Waals interactions, while the sulfonyl group could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide: Similar structure but with a chlorine atom instead of fluorine.
2-fluoro-N-{3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of fluorine atoms and a sulfonyl group in 2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide can impart distinct chemical and biological properties. Fluorine atoms can enhance metabolic stability and binding affinity, while the sulfonyl group can increase solubility and reactivity, making this compound particularly valuable in drug development and materials science.
Properties
Molecular Formula |
C22H20F2N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)17-11-9-16(23)10-12-17)21(26)25-22(27)18-7-5-6-8-19(18)24/h4-12H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
MFQRSQSVVBRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3F)CC=C)C |
Origin of Product |
United States |
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